molecular formula C12H13N5 B043413 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline CAS No. 92180-79-5

2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline

Cat. No. B043413
CAS RN: 92180-79-5
M. Wt: 227.27 g/mol
InChI Key: JFQHIQJNQCWLNR-UHFFFAOYSA-N
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Description

2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline (2-ATQ) is an aromatic heterocyclic compound found in food and beverages, as well as in the environment. It is a member of the family of heterocyclic amines (HCAs) and is one of the most abundant HCAs in food. 2-ATQ has been extensively studied due to its potential carcinogenic effects, and it has been identified as a possible human carcinogen.

Scientific Research Applications

Application in Food Chemistry

Scientific Field

This application falls under the field of Food Chemistry .

Summary of the Application

7,8-DimeIQX is used in the development of an impedimetric chemosensor for the selective determination of this heterocyclic aromatic amine (HAA) in pork . HAAs are considered potent hazardous carcinogens and are generated in meat and fish processed at high temperatures .

Methods of Application

The chemosensor was developed using a molecularly imprinted polymer (MIP) film prepared by potentiodynamic electropolymerization of a pre-polymerization complex of two adenine-and one thymine-substituted bis(2,2’-bithien-5-yl)methane functional monomer molecules with one 7,8-DiMeIQx template molecule .

Results or Outcomes

The MIP chemosensor allowed for the selective impedimetric determination of 7,8-DiMeIQx in the 47 to 400 μM linear dynamic concentration range with a limit of detection of 15.5 μM . The chemosensor was successfully applied for 7,8-DiMeIQx determination in the pork meat extract as a proof of concept .

Application in Food Safety

Scientific Field

This application falls under the field of Food Safety .

Summary of the Application

7,8-DimeIQX is used in the study of inhibitory patterns of flavonoids and phenolic acids on heterocyclic amine (HA) formation in chemical model systems .

Methods of Application

The inhibitory patterns of flavonoids and phenolic acids on HAs in a mixed chemical model system were examined by UPLC-MS profiling combined with principal component analysis (PCA) method .

Results or Outcomes

The PCA results show that the inhibitory patterns of the two groups are different; moreover, flavonoids have inhibitory potential to norharman, PhIP, 4,8-DiMeIQx, while phenolic acids have possible capability of inhibiting DMIP formation .

properties

IUPAC Name

3,7,8-trimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQHIQJNQCWLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238913
Record name 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl meiqx

CAS RN

92180-79-5
Record name 2-Amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92180-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092180795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL MEIQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/691747VC8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
Z Shao, Z Han, J Zhang, Y Zhang… - Journal of the Science of …, 2018 - Wiley Online Library
BACKGROUND Heterocyclic aromatic amines (HAAs) have been considered as carcinogenic and mutagenic chemicals generated during thermal processing of protein‐rich foods that …
Number of citations: 10 onlinelibrary.wiley.com
LM Tikkanen, TM Sauri, KJ Latva-Kala - Food and Chemical Toxicology, 1993 - Elsevier
The concentrations of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and DiMeIQx (ie the sum of 2-amino-3,4,8-…
Number of citations: 61 www.sciencedirect.com
K Kikugawa - … Research/Fundamental and Molecular Mechanisms of …, 1987 - Elsevier
Fish meats were heated under conditions close to those used for cooking and processing. The mutagenic activity of the heated fish meats was estimated toward Salmonella typhimurium …
Number of citations: 35 www.sciencedirect.com
C Negishi, K Wakabayashi, M Tsuda, S Sato… - Mutation Research …, 1984 - Elsevier
When a mixture of creatinine, glycine and glucose was heated for 2 h at 128C in diethylene glycol containing 14% water, two mutagens were formed. One of them, responsible for 90% …
Number of citations: 104 www.sciencedirect.com
J Li, F Wu, Y Huang, J Miao, K Lai - LWT, 2022 - Elsevier
The effects of five water-soluble vitamins (thiamine, nicotinic acid, nicotinamide, pyridoxine, l-ascorbic acid) on the formation of MeIQx in a chemical model system containing glycine/…
Number of citations: 3 www.sciencedirect.com
RJ Turesky, AK Goodenough, W Ni… - Chemical research in …, 2007 - ACS Publications
A previously unknown isomer of the carcinogenic heterocyclic aromatic amine (HAA) 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-MeIQx) was recently discovered in the urine of …
Number of citations: 44 pubs.acs.org
T Kato, K Kikugawa, M Asanoma, Y Sakabe - Mutation Research/Genetic …, 1990 - Elsevier
Mutagenicity of oil of charred egg yolk (called ranyu in Japanese), which is commercially avaialable and consumed as a health food in Japan, was tested on Salmonella typhimurium …
Number of citations: 14 www.sciencedirect.com
MAE Johansson, LB Fay, GA Gross, K Olsson… - …, 1995 - academic.oup.com
Mixtures of creatinine, glucose and various single amino acids were heated at 180C for 10 min in an aqueous model system. The heated mixtures all showed mutagenic activity, ranging …
Number of citations: 94 academic.oup.com
F Oz, E Zikirov - LWT-Food Science and Technology, 2015 - Elsevier
In the present study, the effects of sous-vide cooking method on the formation of heterocyclic aromatic amines (HCAs) in beef chops were investigated and compared with two different …
Number of citations: 109 www.sciencedirect.com
F Oz - Food Chemistry, 2011 - Elsevier
Heterocyclic aromatic amines (HCAs) in meatballs ready to eat and sold in restaurants in Turkey were determined. A solid phase extraction method was used to isolate HCAs from …
Number of citations: 72 www.sciencedirect.com

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